molecular formula C23H21N5O B14981368 2-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether

2-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether

Cat. No.: B14981368
M. Wt: 383.4 g/mol
InChI Key: VCDBWUXFXQNDDH-UHFFFAOYSA-N
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Description

2-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of pyrrolo, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

2-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizers like sodium hypochlorite and manganese dioxide, as well as reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved in this process include the CDK2/cyclin A2 complex, which plays a crucial role in the progression of the cell cycle .

Comparison with Similar Compounds

Compared to other similar compounds, 2-[8,9-Dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether stands out due to its unique combination of pyrrolo, triazolo, and pyrimidine rings. Similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have also been studied for their CDK2 inhibitory activities . the specific structural features of this compound provide it with distinct advantages in terms of potency and selectivity .

Properties

Molecular Formula

C23H21N5O

Molecular Weight

383.4 g/mol

IUPAC Name

10-(2-methoxyphenyl)-11,12-dimethyl-4-(4-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C23H21N5O/c1-14-9-11-17(12-10-14)21-25-23-20-15(2)16(3)28(22(20)24-13-27(23)26-21)18-7-5-6-8-19(18)29-4/h5-13H,1-4H3

InChI Key

VCDBWUXFXQNDDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4C5=CC=CC=C5OC)C)C

Origin of Product

United States

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